Cas no 81044-15-7 (1-Bromo-2,6-naphthyridine)
1-Bromo-2,6-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2,6-naphthyridine
- 1-Bromo-2,6-phthyridine
- O10380
- SY037464
- 1-Bromo-[2,6]naphthyridine
- MFCD12401004
- CS-W004434
- A864614
- 81044-15-7
- SCHEMBL3386889
- 2,6-Naphthyridine, 1-bromo-
- DS-3632
- DTXSID80513421
- A1-01643
- ZB1173
- AB65462
- FLJZODPOGAZBNC-UHFFFAOYSA-N
- BB 0262092
- EN300-3249847
- AKOS016001658
- DB-162330
-
- MDL: MFCD12401004
- Inchi: 1S/C8H5BrN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H
- InChI Key: FLJZODPOGAZBNC-UHFFFAOYSA-N
- SMILES: BrC1C2C=CN=CC=2C=CN=1
Computed Properties
- Exact Mass: 207.96361g/mol
- Monoisotopic Mass: 207.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Boiling Point: 351.4±22.0°C at 760 mmHg
1-Bromo-2,6-naphthyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
1-Bromo-2,6-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI157-10g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95+% | 10g |
14040CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI157-100g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95+% | 100g |
70200CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI157-25g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95+% | 25g |
27300CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI157-250mg |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95+% | 250mg |
1605CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI157-1g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95+% | 1g |
3286CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI157-5g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95+% | 5g |
9360CNY | 2021-05-07 | |
| Alichem | A219007609-10g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95% | 10g |
2,629.08 USD | 2021-06-15 | |
| Alichem | A219007609-25g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95% | 25g |
5,205.90 USD | 2021-06-15 | |
| Alichem | A219007609-100g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 95% | 100g |
12,301.20 USD | 2021-06-15 | |
| Ambeed | A163046-1g |
1-Bromo-2,6-naphthyridine |
81044-15-7 | 98+% | 1g |
$300.00 | 2021-07-07 |
1-Bromo-2,6-naphthyridine Suppliers
1-Bromo-2,6-naphthyridine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Additional information on 1-Bromo-2,6-naphthyridine
1-Bromo-2,6-naphthyridine (CAS No. 81044-15-7): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research
1-Bromo-2,6-naphthyridine (CAS No. 81044-15-7) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a brominated naphthyridine derivative, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The growing interest in naphthyridine-based compounds stems from their remarkable biological activities and potential applications in drug discovery programs targeting various diseases.
The molecular structure of 1-Bromo-2,6-naphthyridine features a naphthyridine core with a bromine atom at the 1-position, making it an excellent substrate for various cross-coupling reactions. This characteristic has made it particularly valuable in palladium-catalyzed coupling reactions, which are fundamental to modern medicinal chemistry. Researchers frequently search for "1-Bromo-2,6-naphthyridine synthesis" and "CAS 81044-15-7 applications" as they explore its potential in developing new therapeutic agents.
Recent studies have highlighted the importance of 2,6-naphthyridine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The bromine substituent in 1-Bromo-2,6-naphthyridine provides an ideal handle for further functionalization through various organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are frequently searched in connection with "naphthyridine bromination methods" and "heterocyclic compound modifications".
In pharmaceutical research, 1-Bromo-2,6-naphthyridine has emerged as a key intermediate for the synthesis of potential drug candidates. Its structural motif appears in compounds being investigated for their anticancer properties, antiviral activity, and central nervous system effects. The scientific community's growing interest in these therapeutic areas has led to increased searches for "naphthyridine-based drug discovery" and "81044-15-7 biological activity".
The compound's applications extend beyond pharmaceuticals into materials science, where naphthyridine derivatives are being explored for their optoelectronic properties. Researchers investigating organic light-emitting diodes (OLEDs) and other advanced materials often search for "brominated heterocycles for materials" and "2,6-naphthyridine electronic properties". The versatility of 1-Bromo-2,6-naphthyridine in these diverse fields underscores its importance in contemporary chemical research.
From a synthetic chemistry perspective, 1-Bromo-2,6-naphthyridine offers several advantages. Its relatively stable nature under standard conditions and good solubility in common organic solvents make it convenient to handle in laboratory settings. These practical considerations are important to researchers who frequently inquire about "handling brominated naphthyridines" and "purification of 81044-15-7".
The growing demand for 1-Bromo-2,6-naphthyridine has spurred developments in its synthesis and production methods. Recent patents and publications have described improved routes to this valuable intermediate, addressing common queries about "large-scale naphthyridine bromination" and "cost-effective synthesis of 2,6-naphthyridine derivatives". These advancements are particularly relevant given the compound's increasing importance in both academic and industrial research settings.
Quality control and characterization of 1-Bromo-2,6-naphthyridine are crucial aspects for researchers and manufacturers alike. Standard analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure the compound's purity and identity. These analytical considerations are reflected in common search terms like "CAS 81044-15-7 characterization" and "1-Bromo-2,6-naphthyridine purity standards".
As research into naphthyridine chemistry continues to expand, 1-Bromo-2,6-naphthyridine remains at the forefront as a versatile building block. Its applications in developing new pharmaceuticals, functional materials, and specialty chemicals ensure its ongoing relevance in chemical research. The compound's significance is further highlighted by the steady stream of publications and patents referencing its use, addressing researcher inquiries about "recent advances in naphthyridine chemistry" and "emerging applications of brominated heterocycles".
Looking to the future, 1-Bromo-2,6-naphthyridine is poised to play an even greater role in chemical innovation. With increasing interest in targeted drug delivery systems and personalized medicine, the demand for specialized heterocyclic building blocks like 1-Bromo-2,6-naphthyridine is expected to grow. This trend is reflected in search patterns focusing on "next-generation pharmaceutical intermediates" and "custom heterocyclic synthesis", underscoring the compound's enduring importance in chemical research and development.
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